molecular formula C9H4Br2O2 B2483464 6,8-dibromo-2H-chromen-2-one CAS No. 21524-15-2

6,8-dibromo-2H-chromen-2-one

Cat. No. B2483464
CAS RN: 21524-15-2
M. Wt: 303.937
InChI Key: QAUBTCSLKHMNQG-UHFFFAOYSA-N
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Description

6,8-dibromo-2H-chromen-2-one is a type of organic compound known as a coumarin . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is related to 8-bromo-2H-chromen-2-one, which has a molecular weight of 225.04 .


Synthesis Analysis

The synthesis of 6,8-dibromo-2H-chromen-2-one and its derivatives has been the subject of several studies . For instance, one study utilized 3-acetyl-6-bromo-2H-chromen-2-one for the synthesis of new heterocycles . The structures of the newly synthesized compounds were elucidated based on elemental analysis, spectral data, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of 6,8-dibromo-2H-chromen-2-one is similar to that of 8-bromo-2H-chromen-2-one . The latter has a molecular formula of C9H5BrO2 .


Chemical Reactions Analysis

6,8-dibromo-2H-chromen-2-one can undergo various chemical reactions. For example, it can be used in the synthesis of new heterocycles . These heterocycles have shown potential antiproliferative activity .

Scientific Research Applications

Antiproliferative Effects in Cancer Research

6,8-Dibromo-2H-chromen-2-one has been studied for its potential antiproliferative effects against various tumor cell lines. Research conducted by Dettori et al. (2022) found that halogenated coumarin derivatives, including 6,8-dibromo-2H-chromen-2-one, exhibited significant antiproliferative effects in thyroid cancer-derived cells. These compounds induced apoptosis in these cancer cells and also influenced the cell cycle and reactive oxygen species levels. Such findings highlight the potential of 6,8-dibromo-2H-chromen-2-one in cancer treatment research (Dettori et al., 2022).

Spectroscopic and Computational Studies

In the realm of spectroscopy and computational chemistry, 6,8-dibromo-2H-chromen-2-one has been a subject of study. Manimekalai and Vijayalakshmi (2015) conducted IR, NMR, and computational studies on a related compound, 6-phenylazo-3-(p-tolyl)-2H-chromen-2-one, which offers insights into the molecular structure and properties of similar chromen-2-one derivatives. Such studies are crucial in understanding the electronic and structural aspects of these compounds, which can have implications in various fields including materials science and molecular engineering (Manimekalai & Vijayalakshmi, 2015).

Photovoltaic Properties in Solar Cell Technology

Gad, Kamar, and Mousa (2020) explored the electronic and photovoltaic properties of chromen-2-one-based organic dyes, including derivatives similar to 6,8-dibromo-2H-chromen-2-one, for use in dye-sensitized solar cells. Their study indicates the potential of these compounds in enhancing photoelectric conversion efficiency, thus contributing to the advancement of solar cell technology (Gad, Kamar, & Mousa, 2020).

Synthesis and Catalysis

Research on the synthesis of 2H-chromenes, including 6,8-dibromo-2H-chromen-2-one, has been conducted by Majumdar et al. (2015). They provided an overview of catalytic methodologies for synthesizing these compounds, highlighting their significance in the field of organic synthesis and chemical biology. The synthesis techniques and catalytic processes described are fundamental in creating a variety of biologically active compounds and materials with unique photophysical properties (Majumdar et al., 2015).

Safety and Hazards

The safety information for 8-bromo-2H-chromen-2-one, a related compound, indicates that it has a GHS07 pictogram and a warning signal word. Its hazard statement is H302, and its precautionary statements are P280-P305+P351+P338 .

Future Directions

The future directions for research on 6,8-dibromo-2H-chromen-2-one could involve the design and development of potent leads of 2H/4H-ch analogs for their promising biological activities . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

properties

IUPAC Name

6,8-dibromochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUBTCSLKHMNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C(C=C(C=C21)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 3,5-dibromosalicylaldehyde (100 g, 357 mmol) in acetic anhydride (164.8 mL, 1.8 mol) was added triethylamine (45 mL, 375 mmol). The reaction solution was heated overnight at reflux under argon. The solution was cooled to room temperature and a solid mass formed. The dark brown reaction mixture was washed with hot hexanes (3×300 mL) and aqueous saturated sodium bicarbonate. The resulting solid was dissolved in EtOAc (2L) and washed with water. The organic layer was dried (sodium sulfate) and concentrated to give a brown solid that was collected by filtration. The solid was dried in vacuo to give substantially pure 6,8-dibromocoumarin (94.2 g, 87% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
164.8 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two

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